Tetramethylpimelamide
Description
Properties
CAS No. |
34712-64-6 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
N,N,N',N'-tetramethylheptanediamide |
InChI |
InChI=1S/C11H22N2O2/c1-12(2)10(14)8-6-5-7-9-11(15)13(3)4/h5-9H2,1-4H3 |
InChI Key |
ASHMSZXXFLPXSY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCCCC(=O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Limitations and Knowledge Gaps
- Data Availability : Direct experimental data on this compound are sparse; most comparisons rely on extrapolation from structural analogs.
- Contradictions : For example, solubility estimates vary depending on the solvent system, and thermal stability thresholds lack empirical validation.
- Research Needs : Targeted studies on synthesis optimization, crystallography, and industrial scalability are required to advance its applications.
Preparation Methods
Pimeloyl Chloride Route
The most direct synthesis involves reacting pimelic acid (heptanedioic acid) with thionyl chloride to generate pimeloyl chloride, followed by treatment with dimethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride.
$$
\text{Pimelic acid} + 2 \, \text{SOCl}2 \rightarrow \text{Pimeloyl chloride} + 2 \, \text{HCl} + 2 \, \text{SO}2
$$
$$
\text{Pimeloyl chloride} + 4 \, \text{(CH}3\text{)}2\text{NH} \rightarrow \text{Tetramethylpimelamide} + 2 \, \text{HCl}
$$
Key parameters include maintaining anhydrous conditions and stoichiometric excess of dimethylamine (≥4 equivalents) to ensure complete bis-amide formation. Yields typically range between 75–85% when conducted in dichloromethane at 0–5°C.
Ester-to-Amide Conversion
Alternative routes employ pimelic acid esters (e.g., dimethyl pimelate) reacting with dimethylamine under high-temperature transamidation. This method avoids handling corrosive acid chlorides but requires prolonged reflux (48–72 hours) in toluene or xylene. Catalytic bases like sodium methoxide enhance reaction rates by deprotonating the amine.
Catalytic Hydrogenation of Pimelic Ketones
Reductive Amination Strategy
A patent-derived approach adapts reductive amination for cyclic ketones, which can be extrapolated to linear systems. Reacting pimelic diketone derivatives with dimethylamine under hydrogenation conditions yields this compound. For example:
$$
\text{Pimelic diketone} + 2 \, \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{H}2, \text{Pt/C}} \text{this compound} + 2 \, \text{H}2\text{O}
$$
Optimal conditions involve 5% platinum-on-carbon catalyst, hydrogen pressures of 40–50 bar, and temperatures of 70–80°C. This method achieves yields up to 90% with minimal byproducts, as demonstrated in analogous piperidone hydrogenations.
Solvent and Catalyst Selection
Non-polar solvents (e.g., dioxane) improve substrate solubility, while water content must remain below 10% to prevent hydrolysis of intermediates. Catalyst recycling studies indicate a 5% loss in activity per cycle due to pore blockage by amine residues.
Comparative Analysis of Synthesis Routes
| Parameter | Acylation (Pimeloyl Chloride) | Reductive Amination | Transamidation |
|---|---|---|---|
| Yield (%) | 75–85 | 85–90 | 60–70 |
| Reaction Time | 6–12 hours | 4–6 hours | 48–72 hours |
| Catalyst | None | Pt/C | NaOCH₃ |
| Byproducts | HCl, SO₂ | H₂O | Methanol |
| Scalability | Moderate | High | Low |
Reductive amination offers superior efficiency and scalability, though it requires specialized equipment for high-pressure hydrogenation. The acylation route remains preferred for laboratory-scale synthesis due to its simplicity.
Mechanistic Considerations and Side Reactions
Steric and Electronic Effects
The geminal dimethyl groups on the amide nitrogen induce steric hindrance, slowing secondary reactions like over-alkylation. Electronic effects from the electron-donating methyl groups reduce electrophilicity of the carbonyl, necessitating reactive intermediates (e.g., acid chlorides) for efficient amidation.
Hydrolytic Stability
This compound exhibits resistance to hydrolysis under neutral conditions due to its hydrophobic backbone. However, strong acids or bases at elevated temperatures (>100°C) cleave the amide bonds, regenerating pimelic acid and dimethylamine.
Industrial-Scale Optimization
Continuous Flow Reactors
Recent advancements employ microreactors for pimeloyl chloride synthesis, reducing reaction times from hours to minutes. Enhanced heat transfer and mixing minimize decomposition, improving overall yield to 88%.
Catalyst Innovations
Bimetallic catalysts (e.g., Pt-Ru/C) show promise in reducing hydrogenation temperatures to 50°C while maintaining >90% conversion. This lowers energy costs and extends catalyst lifespan.
Q & A
Q. Methodological Tip :
- Document all parameters in a matrix (e.g., Table S1 in Supplementary Information) to enable reproducibility .
Advanced: What strategies are recommended for resolving discrepancies in spectroscopic data when characterizing this compound derivatives?
Answer:
Address contradictions through:
- Root cause analysis :
- Statistical validation :
Q. Example Workflow :
Re-synthesize compound under identical conditions.
Cross-validate with alternative techniques (e.g., X-ray crystallography if NMR is ambiguous) .
Advanced: How can the FINER criteria be applied to formulate high-impact research questions on the catalytic applications of this compound?
Answer:
Leverage the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
Q. Case Study :
- Question : "Does this compound act as a ligand in transition-metal-catalyzed C–H activation?"
- FINER Assessment : Novel (limited prior studies), Relevant (applications in drug synthesis) .
Advanced: What methodologies ensure reproducibility when reporting this compound’s physicochemical properties?
Answer:
Follow standardized reporting:
- Data granularity : Report melting points with heating rates (e.g., 1°C/min) and DSC thermograms .
- Statistical rigor : Use ≥3 independent replicates for measurements (mean ± SD). Avoid "significant" without p-values .
- Metadata inclusion : Detail instrument models (e.g., Bruker AVANCE III HD 400 MHz NMR) and software versions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
